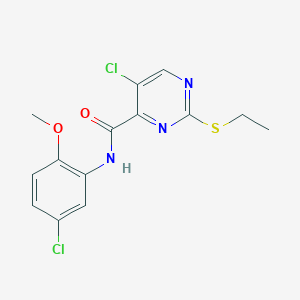
5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and the introduction of the ethylsulfanyl and carboxamide groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and amides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides, while substitution of the chloro groups can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, pyrimidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be studied for its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, compounds like “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” are often investigated for their therapeutic potential. They may be evaluated in preclinical and clinical studies for their efficacy and safety in treating various diseases.
Industry
Industrially, such compounds can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable intermediates in various manufacturing processes.
Mechanism of Action
The mechanism of action of “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” would depend on its specific interactions with molecular targets. Typically, pyrimidine derivatives may act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxyphenyl derivatives: These compounds share a similar aromatic structure and may exhibit comparable biological activities.
Ethylsulfanyl pyrimidines: These compounds have the ethylsulfanyl group attached to the pyrimidine ring, influencing their chemical reactivity and biological properties.
Uniqueness
The uniqueness of “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its dual chloro and ethylsulfanyl substitutions, along with the carboxamide group, make it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13Cl2N3O2S |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
5-chloro-N-(5-chloro-2-methoxyphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13Cl2N3O2S/c1-3-22-14-17-7-9(16)12(19-14)13(20)18-10-6-8(15)4-5-11(10)21-2/h4-7H,3H2,1-2H3,(H,18,20) |
InChI Key |
BJKBQFGOOIIMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11420610.png)
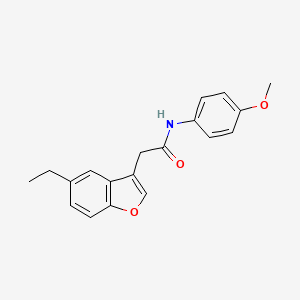
![5-bromo-7-methyl-1-[4-(pentyloxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11420614.png)
![7-(3-chlorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11420622.png)
![Ethyl 4-(2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate](/img/structure/B11420625.png)
![4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]benzenesulfonamide](/img/structure/B11420628.png)
![3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420640.png)
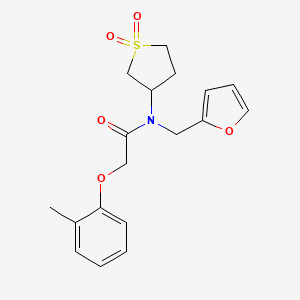
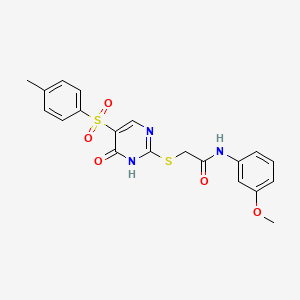

![(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11420672.png)
![1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11420677.png)
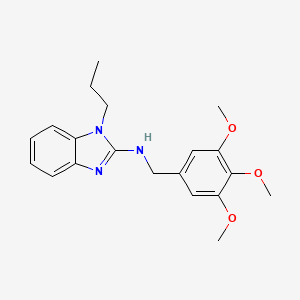
![N-(3-chloro-4-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11420685.png)
